molecular formula C18H20N2O5 B2851014 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea CAS No. 1448132-55-5

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2851014
CAS No.: 1448132-55-5
M. Wt: 344.367
InChI Key: JSIVFRYKNNNCNV-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis

One significant application of compounds with similar structural features includes their use in multicomponent synthesis reactions. For example, compounds incorporating urea/thiourea structures with dihydrofuran/dihydro-2H-pyran have been utilized in one-pot diastereoselective synthesis. These methods allow for the efficient synthesis of furano and pyrano pyrimidinones (thiones), highlighting the potential of such compounds in facilitating complex chemical synthesis through eco-friendly and cost-effective processes (Ghorbani‐Vaghei et al., 2015).

Catalytic Applications

Compounds with similar structures have been investigated for their catalytic properties. For instance, the use of urea as an organo-catalyst in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds highlights the role such compounds can play in catalysis. This research indicates that structurally related compounds could serve as catalysts in the synthesis of pharmaceutically relevant molecules, offering a greener alternative to traditional catalysts (Brahmachari & Banerjee, 2014).

Drug Discovery and Development

Furthermore, compounds with benzodioxole, furan, and pyran rings have been explored for their potential in drug discovery and development. These compounds often exhibit significant biological activities, including serving as intermediates in the synthesis of drug molecules with potential anticancer, antibacterial, and enzyme inhibition properties. Research in this area underscores the importance of such structures in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Tanaka et al., 1998).

Environmental and Material Science Applications

Additionally, the structural components of these compounds have uses beyond pharmaceuticals, including applications in environmental science and materials science. For example, the synthesis of pyran and benzopyran derivatives catalyzed by deep eutectic solvents demonstrates the role these compounds can play in developing new materials and environmental remediation technologies (Azizi et al., 2013).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-18(19-13-3-4-16-17(10-13)25-12-24-16)20(11-15-2-1-7-23-15)14-5-8-22-9-6-14/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIVFRYKNNNCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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